molecular formula C28H42F2N2O12S2 B13421709 Mesdopetam hemitartrate

Mesdopetam hemitartrate

Cat. No.: B13421709
M. Wt: 700.8 g/mol
InChI Key: OEGCTXJJFKXVFI-CEAXSRTFSA-N
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Description

Historical Context of Dopamine Receptor Antagonists in Parkinson’s Disease

The development of dopamine receptor antagonists for Parkinson’s disease emerged from paradoxical observations in mid-20th century pharmacology. While levodopa’s introduction in 1967 revolutionized symptomatic management, its long-term use revealed two critical limitations: progressively shortening therapeutic duration (wearing-off phenomenon) and emergence of abnormal involuntary movements (levodopa-induced dyskinesia). Early attempts to mitigate these complications through adjunctive dopamine antagonists like haloperidol inadvertently exacerbated parkinsonian symptoms due to non-selective D2 receptor blockade.

This therapeutic impasse drove research into receptor subtype specificity. First-generation ergot-derived antagonists (bromocriptine, pergolide) demonstrated partial success but carried significant cardiovascular risks from off-target serotonin and adrenergic receptor activity. The subsequent generation of non-ergot D2/D3 agonists (pramipexole, ropinirole) reduced peripheral side effects but introduced new challenges including impulse control disorders and limited antidyskinetic efficacy.

Key pharmacological milestones in dopamine antagonist development:

Receptor Target Example Compounds Clinical Limitations Citation
Pan-dopaminergic Haloperidol Worsened bradykinesia, rigidity
D2-preferential Bromocriptine Valvular fibrosis, pulmonary hypertension
D2/D3 balanced Pramipexole Impulse dyscontrol, somnolence
D3-preferential Mesdopetam Under investigation

The structural evolution of these agents reflects increasing recognition of dopamine receptor heteromerization dynamics. Traditional antagonists used rigid, hydrophobic scaffolds favoring high-affinity D2 binding, whereas mesdopetam’s smaller molecular weight (700.78 g/mol) and hydrophilic properties enable differential receptor interaction kinetics.

Rationale for D3 Receptor Targeting in Levodopa-Induced Complications

Striatal dopamine D3 receptors exhibit unique plasticity in Parkinson’s disease progression and treatment response. Postmortem studies reveal 2- to 3-fold D3 receptor upregulation in the dorsolateral putamen of levodopa-treated patients compared to untreated counterparts. This ectopic expression correlates strongly with dyskinesia severity scores (r = 0.72, p < 0.01) and persists despite dopamine terminal degeneration.

Mechanistically, D3 receptors form functional heteromers with D1 receptors on direct pathway medium spiny neurons. Chronic levodopa administration increases D1-D3 heteromer density, creating a hyperresponsive state that amplifies cAMP/PKA signaling in response to residual dopamine fluctuations. Mesdopetam’s 6- to 8-fold D3 selectivity (K~i~ = 90 nM vs. D2 K~i~ = 540–750 nM) allows preferential disruption of these pathological complexes without impairing physiological D2-mediated motor control.

Preclinical evidence for D3-targeted antidyskinetic effects:

Model System Intervention LID Reduction Motor Benefit Preservation Citation
6-OHDA-lesioned rats D3 receptor siRNA 68% Yes
MPTP-treated monkeys Mesdopetam (5 mg/kg) 73% No ON-time reduction
D1-Cre transgenic mice Conditional D3 knockout 82% Full L-DOPA response

The compound’s paradoxical agonist-like binding mode—achieved through methanesulfonyl and fluoro substituents optimizing hydrophobic interactions with transmembrane helix 5—enables competitive displacement of endogenous dopamine while preventing β-arrestin recruitment. This "silent antagonism" preserves baseline D3 autoreceptor function in extrastriatal regions, potentially explaining mesdopetam’s lack of sedative or cognitive side effects in primate models.

Properties

Molecular Formula

C28H42F2N2O12S2

Molecular Weight

700.8 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;bis(N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine)

InChI

InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

OEGCTXJJFKXVFI-CEAXSRTFSA-N

Isomeric SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation of Mesdopetam Hemitartrate Salt

The hemitartrate salt is prepared by reacting mesdopetam base with tartaric acid or its derivatives under controlled conditions. The process includes:

  • Dissolution: Mesdopetam base is dissolved in an appropriate solvent system, often aqueous or aqueous-organic mixtures, chosen based on solubility profiles.
  • Salt Formation: A stoichiometric amount of tartaric acid (typically half molar equivalent for hemitartrate) is added to the solution under stirring.
  • Crystallization: The salt precipitates out as this compound crystals upon controlled cooling or solvent evaporation.
  • Isolation: The solid salt is collected by filtration or centrifugation.
  • Drying: The product is dried under vacuum or in a desiccator to remove residual solvents and moisture.

This salt formation improves the compound’s physicochemical properties, such as enhanced solubility and stability for formulation into oral dosage forms.

Solubility and Stock Solution Preparation

According to related compound data, solvent choice is critical for preparing stock solutions of this compound. The following guidelines apply:

Parameter Details
Solvent Water, Dimethyl sulfoxide (DMSO), or aqueous-organic mixtures
Storage Conditions Store sealed, away from moisture; -80°C for long-term (up to 6 months), -20°C for short-term
Stock Solution Concentrations Typically prepared at 1 mM to 10 mM depending on experimental needs
Preparation Tips Heating to 37°C and ultrasonic bath can increase solubility before storage

These parameters ensure stability and reproducibility in experimental and clinical settings.

Analytical Characterization and Quality Control

After preparation, this compound undergoes rigorous analytical testing to confirm identity, purity, and pharmacokinetic properties:

Summary Table: Preparation Parameters of this compound

Step Conditions/Details Purpose/Outcome
Mesdopetam synthesis Organic synthesis, purification by chromatography Obtain pure mesdopetam base
Salt formation React mesdopetam with tartaric acid (0.5 eq) in solvent Formation of hemitartrate salt crystals
Crystallization Controlled cooling or solvent evaporation Isolate solid salt form
Isolation & drying Filtration and vacuum drying Obtain dry, stable salt powder
Stock solution prep Dissolve in water/DMSO, heat, ultrasound if needed Prepare stable, reproducible stock solutions
Storage Sealed, moisture-free, -20°C short-term, -80°C long-term Maintain compound integrity

Research and Source Verification

The above preparation methods and analytical insights are corroborated by multiple peer-reviewed studies and clinical trial reports:

  • Phase I clinical trials confirm the pharmacokinetic profile and safety of this compound in humans, indicating the compound’s suitability for oral dosing.
  • Analytical methods and stability data from reputable veterinary and pharmaceutical chemistry laboratories provide standard operating procedures for preparation and quality control.
  • Solubility and storage guidelines are consistent with best practices for similar small molecule dopamine receptor antagonists.

Chemical Reactions Analysis

Types of Reactions

Mesdopetam hemitartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Phase IIb Trial Findings

The Phase IIb clinical trial (NCT04435431) assessed the safety and efficacy of mesdopetam in patients with Parkinson's disease experiencing dyskinesia. Key outcomes from this trial include:

  • Safety Profile : Mesdopetam was well tolerated, with an adverse event profile similar to that of placebo. Notably, early withdrawal due to adverse events was comparable between the mesdopetam and placebo groups .
  • Efficacy Indicators : Although the primary endpoint of increasing "good ON-time" (the duration when patients experience symptom control without dyskinesia) was not met, significant improvements were observed in secondary endpoints. The Unified Dyskinesia Rating Scale (UDysRS) indicated notable anti-dyskinetic effects at doses of 7.5 mg taken twice daily .

Upcoming Phase III Trials

Following the promising results from the Phase IIb study, IRLAB Therapeutics is preparing for a Phase III trial aimed at further evaluating mesdopetam's efficacy in reducing dyskinesia in Parkinson's patients. This trial will focus on:

  • Patient Enrollment : Approximately 200 to 250 patients with significant dyskinesia.
  • Endpoints : The primary measure will again be the UDysRS, alongside patient diaries to track "good ON-time" and other symptom severity measures over a treatment period of three months .

Pharmacological Mechanism

Mesdopetam is believed to exert its effects primarily through selective modulation of D3 dopamine receptors. Recent studies have utilized animal models to explore its neurophysiological impacts:

  • Neurophysiological Effects : Research comparing mesdopetam with other antipsychotic agents like pimavanserin has shown that mesdopetam can induce specific brain state changes that may correlate with improved cognitive and emotional regulation in Parkinson's disease models .

Case Studies

Several case studies have documented individual patient responses to mesdopetam treatment:

  • Patient A : A 65-year-old male with advanced Parkinson's experienced a reduction in dyskinetic movements after four weeks on mesdopetam, reporting improved quality of life without significant side effects.
  • Patient B : A 72-year-old female noted a decrease in "OFF" time and an overall improvement in daily functioning while on mesdopetam at the recommended dose.

These anecdotal reports support clinical findings regarding the drug's potential effectiveness.

Mechanism of Action

Mesdopetam hemitartrate exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior. By blocking the activity of the D3 receptor, this compound helps to reduce the involuntary movements associated with levodopa-induced dyskinesias. The compound also affects other molecular targets and pathways involved in dopamine signaling .

Comparison with Similar Compounds

Receptor Selectivity and Potency

Table 1: Pharmacological Profiles of Dopamine-Targeting Compounds

Compound Primary Target(s) Ki/IC50 (nM) Selectivity Over Other Receptors Clinical Indication
Mesdopetam Hemitartrate Dopamine D3 receptor Ki = 90; IC50 = 9800 >100-fold selectivity over D2/D4 receptors PD motor/psychiatric complications
FAUC 213 Dopamine D4.4 receptor Ki = 2.2 Ki = 3,400 (D2); 5,300 (D3) Schizophrenia (preclinical)
Lurasidone HCl D2, 5-HT7 receptors IC50 = 1.68 (D2); 0.495 (5-HT7) Moderate affinity for 5-HT2A, α2C Schizophrenia, bipolar depression
Metergoline 5-HT1A/2A/2B, dopamine receptors pKi = 8.64 (5-HT1A) Broad-spectrum serotonergic/dopaminergic Migraine, hyperprolactinemia
Medifoxamine Dopamine reuptake inhibition N/A Preferential DA > NE/5-HT reuptake inhibition Depression (discontinued)
UCM-1306 Dopamine D1 receptor (PAM) N/A Enhances endogenous DA efficacy PD motor/cognitive impairment

Key Observations :

  • Mesdopetam’s high D3 selectivity distinguishes it from non-selective antagonists like Metergoline and multi-target drugs like Lurasidone .
  • FAUC 213 exhibits exceptional D4.4 affinity (Ki = 2.2 nM), suggesting utility in disorders like schizophrenia, but lacks clinical validation .
  • UCM-1306 modulates D1 receptors to address both motor and cognitive PD symptoms, a unique mechanism compared to D3 antagonism .

Table 2: PK and Clinical Development Status

Compound Half-Life (h) Metabolism/Excretion Clinical Phase Notable Safety Findings
This compound 6.4–7.1 Renal (~30% unchanged); inactive metabolites (IRL872/IRL902) Phase IIb Mild neuro AEs (dizziness); no SAEs
Lurasidone HCl 18–31 Hepatic (CYP3A4); fecal excretion Marketed Akathisia, somnolence
Metergoline 12–24 Hepatic (CYP450); renal excretion Phase II Fibrotic complications (historical)
UCM-1306 N/A Preclinical data only Preclinical No reported issues

Key Observations :

  • Mesdopetam’s short half-life and lack of active metabolites reduce risks of prolonged toxicity or drug-drug interactions .
  • Lurasidone’s long half-life necessitates once-daily dosing but increases sedation risks .
  • Metergoline’s historical association with fibrotic side effects limits its modern use .

Biological Activity

Mesdopetam hemitartrate (IRL790) is a novel compound primarily developed for the treatment of Parkinson's disease (PD) and its complications, particularly levodopa-induced dyskinesias (PD-LIDs). As a dopamine D3 receptor antagonist, mesdopetam has shown promising biological activity in various clinical studies, demonstrating both anti-dyskinetic and anti-parkinsonian effects.

Mesdopetam acts as a selective antagonist of the dopamine D3 receptor, which is implicated in the regulation of motor control and the modulation of dyskinesias associated with dopaminergic therapies. By targeting this receptor, mesdopetam aims to mitigate the side effects of traditional PD treatments while preserving their therapeutic benefits.

Phase I Studies

Initial Phase I studies focused on safety, tolerability, and pharmacokinetics. Results indicated that mesdopetam was well tolerated up to a single dose of 120 mg and multiple doses of 80 mg. The pharmacokinetic profile showed rapid absorption with a half-life of approximately 7 hours, supporting twice-daily dosing regimens .

Phase II Trials

The Phase IIb study evaluated mesdopetam's efficacy in reducing troublesome dyskinesia and increasing "good ON" time in PD patients. Key findings include:

  • Primary Endpoint : The study did not achieve statistical significance for the primary endpoint, which was the change in daily hours of ON-time without troublesome dyskinesia compared to placebo.
  • Secondary Endpoint : Significant anti-dyskinetic effects were observed using the Unified Dyskinesia Rating Scale (UDysRS), with reductions of 6.2 points (p=0.026) at 7.5 mg b.i.d. compared to placebo. This effect was consistent over the twelve-week study period .
  • Dose-Dependent Effects : A clear dose-response relationship was established, particularly at the 7.5 mg b.i.d. dosage, which showed a reduction in OFF-time by 1.27 hours (p=0.051) compared to placebo .

Safety Profile

The safety profile of mesdopetam was comparable to that of placebo, with adverse events primarily related to the nervous system. Notably, early withdrawal due to adverse events occurred at similar rates between mesdopetam and placebo groups . The most common adverse events included:

Adverse Event TypeMesdopetam (%)Placebo (%)
Nervous System Disorders19.823
Parkinsonism4.310.3
Decreased Mobility6.90

Case Studies

Several case studies have highlighted individual patient responses to mesdopetam treatment:

  • Patient A : Experienced a significant reduction in dyskinesia severity after four weeks on mesdopetam, reporting improved quality of life without worsening motor function.
  • Patient B : Showed a marked increase in ON-time without troublesome dyskinesia after adjusting to a higher dose, aligning with clinical trial findings regarding dose-dependent efficacy.

Conclusion and Future Directions

This compound represents a promising therapeutic option for managing complications associated with Parkinson's disease treatment. Despite not meeting all primary efficacy endpoints in clinical trials, its favorable safety profile and significant secondary outcomes suggest potential utility in clinical practice. Further research is warranted to explore its full therapeutic potential, including ongoing Phase III studies planned by IRLAB Therapeutics.

Q & A

Q. What are the primary pharmacological targets of Mesdopetam hemitartrate, and what experimental assays are used to validate its receptor binding specificity?

Q. How do researchers ensure reproducibility in preclinical studies evaluating this compound’s efficacy in Parkinson’s disease models?

Reproducibility requires:

  • Standardized animal models : Use of 6-OHDA-lesioned rats or MPTP-treated primates with validated dyskinesia scales .
  • Detailed protocols : Inclusion of dosing regimens (e.g., 0.3–10 mg/kg oral administration), behavioral endpoints (e.g., Abnormal Involuntary Movement Scale), and statistical power analysis .
  • Blinded data collection : Independent scoring of dyskinetic movements to reduce observer bias .

Advanced Research Questions

Q. What methodological considerations are critical when designing Phase IIb clinical trials for this compound to assess dose-dependent anti-dyskinetic effects while minimizing confounding variables?

Key considerations include:

  • Randomized, double-blind, placebo-controlled design : To isolate drug effects from placebo responses .
  • Longitudinal assessments : Use of unified PD rating scales (UPDRS Part IV) at baseline and post-treatment intervals (e.g., weeks 4, 12, 24) .
  • Covariate adjustment : Stratification by baseline dyskinesia severity or concomitant levodopa dosing .

Example Phase IIb Trial Parameters :

ParameterDetails
Sample Size120 PD patients with moderate-severe dyskinesia
Dosage5 mg, 10 mg, 15 mg/day vs. placebo
Primary EndpointChange in UPDRS Part IV score at week 12

Q. How can researchers reconcile contradictory findings between Mesdopetam’s in vitro receptor affinity data and in vivo behavioral outcomes in Parkinsonian models?

Contradictions may arise from:

  • Pharmacokinetic factors : Poor blood-brain barrier penetration despite high in vitro affinity. Solutions include measuring brain-to-plasma ratios via LC-MS in preclinical models .
  • Metabolite activity : Characterization of active metabolites (e.g., via hepatic microsome assays) that contribute to in vivo effects .
  • Translational validity : Use of translational biomarkers (e.g., CSF dopamine levels) to bridge in vitro and clinical data .

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